Telithromycin, known commercially as Ketek, is a semi-synthetic derivative of the 14-membered ring macrolide Erythromycin. [] It belongs to a new class of antimicrobials called ketolides, specifically designed for treating community-acquired respiratory tract infections (CARTIs). [, ] Its development stemmed from the need to address increasing antimicrobial resistance among pathogens like Streptococcus pneumoniae. []
Telithromycin's significance in scientific research stems from its unique structure and activity, especially against multidrug-resistant gram-positive bacteria. [] It serves as a model compound for exploring the structure-activity relationships of macrolides and their derivatives, influencing the development of new antibiotics.
These structural modifications contribute to Telithromycin's improved acid stability, reduced susceptibility to efflux mechanisms, and enhanced binding to the bacterial ribosome, particularly in domain II of the 23S rRNA. []
Telithromycin exerts its antimicrobial effect by binding to the bacterial ribosome, preventing the translation of messenger RNA (mRNA) and subsequently inhibiting protein synthesis. [] This action is similar to macrolides, lincosamides, and group B streptogramins (MLSB) antibiotics. []
The presence of a carbamate side chain at C11/C12 of the macrolactone ring contributes to strong binding in domain II of the 23S rRNA. [] This additional binding site, not present in erythromycin and other macrolides, enables Telithromycin to maintain activity against many macrolide-resistant organisms. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6